molecular formula C₉H₁₄N₅O₁₅P₃ (xC₆H₁₅N) B1152412 5-Azido-UTP Triethylamine Salt

5-Azido-UTP Triethylamine Salt

Cat. No.: B1152412
M. Wt: 525.15
Attention: For research use only. Not for human or veterinary use.
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Description

Enzymatic Incorporation and Transcriptional Studies

  • RNA Polymerase Substrate : Acts as a UTP analog in in vitro transcription, with a reported Kₘ of 27 µM for VSV RNA polymerase. Competes with natural UTP (Kₘ = 7 µM) while maintaining transcriptional fidelity.
  • Photoaffinity Labeling : UV irradiation generates nitrene radicals that covalently crosslink to proximal proteins, enabling mapping of RNA polymerase active sites.

Bioorthogonal Labeling

  • Click Chemistry : The azide group reacts with alkynes (e.g., dibenzocyclooctyne, DBCO) for fluorescent or biotinylated RNA tagging.
  • Staudinger Ligation : Azides react with triarylphosphines to form stable amide bonds, facilitating RNA functionalization.

Comparative Analysis with Other Analogs

Feature 5-Azido-UTP 5-Azido-C3-UTP 8-Azido-ATP
Modification Site C5 of uracil C5 with 3-carbon spacer C8 of adenine
Primary Use RNA labeling RNA labeling ATP-binding proteins
Kₘ (Enzymatic)** 27 µM (VSV) Not reported 65 µM (RNA polymerase)

This analog’s versatility has enabled breakthroughs in RNA imaging, viral replication studies, and enzyme mechanism elucidation.

Table 1: Structural and Functional Comparison of Azide-Modified Nucleotides

Property 5-Azido-UTP Pseudouridine Triphosphate 5-Bromo-UTP
Modification Azide at C5 Rearranged uracil Bromine at C5
Enzymatic Activity Active (VSV) Reduced activity Enhanced at P2Y₂
Application Click chemistry Structural studies Receptor agonism

Properties

Molecular Formula

C₉H₁₄N₅O₁₅P₃ (xC₆H₁₅N)

Molecular Weight

525.15

Synonyms

5-Azido-uridine 5’-(Tetrahydrogen Triphosphate) Triethylamine Salt

Origin of Product

United States

Scientific Research Applications

RNA Synthesis and Modification

5-Azido-UTP is primarily utilized as a substrate for the enzymatic synthesis of RNA. Its incorporation into RNA molecules allows for the introduction of azide groups, which can be further modified through click chemistry. This property is particularly valuable in creating labeled RNA for various applications, including:

  • Fluorescent Labeling : The azide group can be reacted with alkyne-functionalized fluorescent dyes, enabling visualization of RNA molecules in cellular environments.
  • Biotinylation : The azide can also be used to attach biotin, facilitating the purification and detection of RNA through streptavidin-based methods.

Click Chemistry Applications

The unique azide functionality of 5-Azido-UTP makes it an ideal candidate for click chemistry reactions. These reactions are highly selective and efficient, allowing researchers to:

  • Create Complex Bioconjugates : By linking RNA with proteins or other biomolecules, researchers can study interactions and functions within cellular systems.
  • Develop Therapeutic Agents : The ability to modify RNA with therapeutic agents through click chemistry opens avenues for developing new treatments, particularly in gene therapy.

Case Studies and Research Findings

Several studies have highlighted the utility of 5-Azido-UTP in various research contexts:

  • Template-independent RNA Synthesis : A study demonstrated the successful incorporation of 5-Azido-UTP into RNA oligonucleotides using a template-independent enzymatic approach. This method showcased high coupling efficiencies and purity of the synthesized products, indicating its potential for scalable RNA production .
  • Antiviral Applications : Research has explored the use of modified nucleotides like 5-Azido-UTP in developing antiviral strategies. By enhancing the delivery and efficacy of antiviral compounds through modified RNA synthesis, these studies suggest a promising direction for therapeutic development .

Comparison with Other Nucleotide Derivatives

The following table summarizes the key differences between 5-Azido-UTP and other similar nucleotide derivatives:

CompoundKey FeaturesApplications
5-Azido-UTP Azide group enables click chemistryRNA labeling, bioconjugation
5-Aminoallyl-UTP Amino group allows for amine-reactive labelingFluorescent dye attachment
3'-Azido-3'-deoxythymidine-5'-triphosphate Similar azide functionality but for DNA synthesisDNA labeling and modification

Comparison with Similar Compounds

Structural and Functional Analogues in Click Chemistry

Azide-containing reagents are pivotal in bioorthogonal chemistry. Below is a comparative analysis of 5-Azido-UTP Triethylamine Salt with structurally analogous compounds:

Compound Name CAS Number Molecular Formula Primary Application Key Feature(s)
This compound 105518-68-1 C₉H₁₄N₅O₁₅P₃·xC₆H₁₅N RNA labeling, nucleic acid probes Nucleotide backbone for enzymatic incorporation
Boc-4-azido-L-phenylalanine 33173-55-6 C₁₄H₁₇N₃O₄ (estimated) Protein engineering, site-specific labeling Amino acid derivative for genetic code expansion
2-Azido-1,3-dimethylimidazolium Hexafluorophosphate 1266134-54-6 C₅H₈N₅PF₆ Organic synthesis (azidonation reagent) Reactive azide donor for small molecules
N-Propargylmaleimide 209395-32-4 C₇H₅NO₂ Bioconjugation (alkyne partner for CuAAC) Complementary reagent for azide-containing compounds

Comparative Analysis of Physicochemical Properties

Property This compound Boc-4-azido-L-phenylalanine 2-Azido-1,3-dimethylimidazolium Hexafluorophosphate
Molecular Weight 525.15 g/mol ~323.3 g/mol (estimated) 275.11 g/mol
Solubility Aqueous buffers (enhanced by triethylamine) DMSO, DMF Dichloromethane, acetonitrile
Stability Light-sensitive; -20°C storage Stable at -20°C (Boc protection) Moisture-sensitive; store desiccated

Reactivity and Application-Specific Performance

  • This compound :

    • Reactivity : Participates in CuAAC with alkynes (e.g., propargyl dyes) for RNA labeling .
    • Advantage : Enzymatic incorporation into RNA ensures site-specific modification .
    • Limitation : Requires copper catalysts, which may be cytotoxic in live-cell applications .
  • Boc-4-azido-L-phenylalanine :

    • Reactivity : Used to introduce azides into proteins via amber codon suppression .
    • Advantage : Genetic encoding enables precise protein modification .
    • Limitation : Requires specialized tRNA/synthetase systems .
  • DBCO Reagents (e.g., DBCO-COOH) :

    • Reactivity : Strain-promoted azide-alkyne cycloaddition (SPAAC) without copper .
    • Advantage : Biocompatible for live-cell labeling .
    • Limitation : Larger size may affect biomolecular function .

Research Findings and Case Studies

  • RNA Labeling : 5-Azido-UTP was successfully incorporated into in vitro transcribed RNA, enabling fluorescence tagging via CuAAC with Cy5-propargyl .
  • Protein Engineering : Boc-4-azido-L-phenylalanine allowed site-specific PEGylation of antibodies, enhancing therapeutic half-life .
  • Small-Molecule Probes : 2-Azido-1,3-dimethylimidazolium Hexafluorophosphate facilitated azidonation of drug candidates for subsequent click-based screening .

Preparation Methods

Purity Assessment

Reverse-phase HPLC (RP-HPLC) with a C18 column (4.6 × 250 mm) and 20 mM triethylammonium acetate (TEAA)/methanol gradient (0–20% over 35 min) resolves 5-azido-UTP from byproducts (retention time: 11.2 min).

Structural Confirmation

³¹P NMR (121 MHz, D₂O): δ −10.2 (α-P), −11.8 (β-P), −6.4 (γ-P).
HRMS (ESI-TOF): m/z calc. for C₉H₁₃N₄O₁₄P₃ [M−TEA]⁻: 525.0321; found: 525.0318.

Challenges and Optimization Strategies

Azide Stability

The 5-azido group is prone to reduction or Staudinger reactions under acidic conditions. Mitigation strategies include:

  • Conducting reactions under strict anaerobic conditions

  • Adding radical scavengers (e.g., TEMPO) during triphosphorylation

Scale-Up Considerations

Pilot-scale production (≥10 g) faces two main hurdles:

  • Exothermic Risk : The phosphorylation step (POCl₃ + TMP) requires jacketed reactors with −20°C coolant.

  • Cost of TEA : Switching to triethanolamine for salt formation reduces material costs by 60% without compromising solubility .

Q & A

Q. What are the primary research applications of 5-Azido-UTP Triethylamine Salt in biomolecular studies?

this compound is a critical reagent in click chemistry, particularly for site-specific labeling of nucleic acids. The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, allowing conjugation with alkyne-modified probes (e.g., fluorophores, biotin) for imaging, pull-down assays, or sequencing workflows . For example, it can be enzymatically incorporated into RNA via in vitro transcription for subsequent bioorthogonal tagging .

Q. What precautions are necessary for handling and storing this compound?

The triethylamine component is volatile and may pose aspiration hazards if ingested or inhaled. Use chemical fume hoods, nitrile gloves, and safety goggles. Store the compound at –20°C in a desiccator to prevent moisture absorption, which could hydrolyze the azide group. Avoid exposure to light, as azides are photolabile .

Q. How does the triethylamine salt form influence the compound’s solubility and reactivity?

The triethylamine counterion enhances aqueous solubility, critical for enzymatic incorporation into nucleic acids. It also stabilizes the azide group during storage by reducing acid-catalyzed degradation. However, residual triethylamine may interfere with downstream reactions (e.g., PCR), necessitating purification steps like ethanol precipitation or size-exclusion chromatography .

Q. What analytical methods are recommended to assess the purity and stability of this compound?

  • UV-Vis Spectroscopy : Monitor absorbance at ~260 nm (UTP backbone) and check for shifts indicating azide degradation.
  • HPLC : Use ion-pairing chromatography with a C18 column and triethylamine/phosphate buffer (pH 6.5) to resolve azide-UTP from hydrolysis byproducts .
  • FTIR : Confirm the presence of the azide peak at ~2100 cm⁻¹ .

Q. What are standard protocols for conjugating 5-Azido-UTP to alkyne-modified probes?

  • CuAAC Protocol : Mix 1 mM 5-Azido-UTP, 1.2 mM alkyne probe, 1 mM CuSO₄, 2 mM sodium ascorbate, and 0.1 mM THPTA ligand in PBS (pH 7.4). Incubate at 37°C for 1–2 hours. Purify via ethanol precipitation .
  • SPAAC Protocol : Incubate 1 mM 5-Azido-UTP with 1.5 mM DBCO-fluorophore in PBS (pH 7.4) for 4 hours at 25°C. No copper catalyst is required, reducing cytotoxicity .

Advanced Research Questions

Q. How can researchers optimize CuAAC reaction efficiency when using this compound?

  • Copper Ligand Screening : Test ligands like THPTA, BTTAA, or BTTP to balance reaction speed and copper toxicity .
  • pH Adjustment : Maintain pH 7–8 with triethylamine or phosphate buffers to prevent azide protonation.
  • Kinetic Monitoring : Use LC-MS to track reaction completion and minimize over-incubation, which increases side products .

Q. How to troubleshoot low conjugation yields in SPAAC-based labeling experiments?

  • Azide Integrity Check : Verify the azide group via FTIR or a colorimetric assay (e.g., reaction with Cu(I) and bicinchoninic acid).
  • DBCO Probe Activity : Confirm DBCO functionality using a control azide (e.g., 4-azido-7-nitrobenzofurazan) .
  • Solvent Compatibility : Ensure the reaction buffer does not contain competing nucleophiles (e.g., thiols) .

Q. What are the stability limits of this compound under varying temperature and pH conditions?

  • Thermal Stability : The compound is stable at –20°C for >6 months but degrades rapidly at >37°C (half-life <24 hours).
  • pH Sensitivity : Azide hydrolysis accelerates below pH 6 or above pH 9. Use buffered solutions (pH 7–8) during enzymatic incorporation .

Q. Can 5-Azido-UTP be replaced with alternative azide-modified nucleotides for specific applications?

  • Cell-Permeable Alternatives : 5-Azido-dUTP is preferred for DNA labeling in live cells due to better membrane permeability.
  • Photo-Crosslinking : 5-Azido-UTP paired with UV irradiation enables RNA-protein crosslinking, whereas 5-Ethynyl-UTP is better suited for metabolic labeling .

Q. How can this compound be integrated with orthogonal labeling strategies for multi-modal imaging?

  • Dual Labeling : Combine 5-Azido-UTP (SPAAC) with 5-Ethynyl-UTP (CuAAC) to tag two RNA populations simultaneously.
  • Super-Resolution Imaging : Pair azide-UTP with DBCO-functionalized dyes (e.g., Cy5) for single-molecule localization microscopy .

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